2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Beschreibung

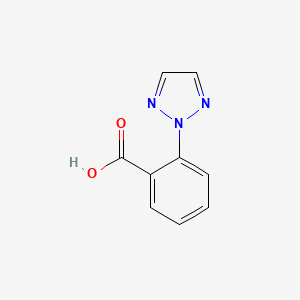

2-(2H-1,2,3-Triazol-2-yl)benzoic acid (CAS: 1001401-62-2, molecular formula: C₉H₇N₃O₂) is a heterocyclic aromatic compound featuring a benzoic acid backbone substituted at the ortho position with a 2H-1,2,3-triazole ring. Its molecular weight is 189.17 g/mol, and it is typically stored under dry, room-temperature conditions . The compound has garnered significant interest due to its role as a key intermediate in pharmaceuticals, including dual orexin receptor antagonists like daridorexant and suvorexant, which are used to treat insomnia .

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTENUPFWBIFKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612228 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001401-62-2 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001401-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid typically involves a multi-step process. One common method starts with 1-fluoro-2-nitrobenzene derivatives. The triazole ring is introduced via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. Subsequent steps include hydrogenation, Sandmeyer iodination, and Grignard carboxylation .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process involves similar steps but with enhanced efficiency and yield to meet industrial demands .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2H-1,2,3-Triazol-2-YL)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium azide and copper(I) iodide are used for azide-alkyne cycloaddition reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Overview : The compound serves as a crucial intermediate in synthesizing novel pharmaceutical agents. Its structural properties enable it to enhance therapeutic efficacy in drug development.

Key Uses :

- Anti-cancer Agents : Research has shown that derivatives of 2-(2H-1,2,3-triazol-2-yl)benzoic acid exhibit significant anticancer activity. For instance, triazole-tethered compounds have demonstrated inhibition of thymidylate synthase, a key enzyme in DNA synthesis, with IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

- Anti-inflammatory Drugs : The compound is explored for its potential in developing anti-inflammatory medications, leveraging its ability to modulate inflammatory pathways.

Case Study : A study synthesized a library of triazole derivatives that showed promising results in inhibiting cancer cell proliferation and microbial growth. These compounds were evaluated for their anticancer properties against various cell lines, demonstrating effective cytotoxicity and selectivity .

Agricultural Chemistry

Overview : In agricultural applications, this compound is utilized in formulating agrochemicals such as fungicides and herbicides.

Key Uses :

- Crop Protection : The compound's efficacy as a fungicide helps protect crops from fungal diseases while minimizing environmental impact.

- Herbicide Development : Its chemical structure allows for the design of herbicides that target specific plant species without affecting others.

Data Table: Efficacy of Triazole-based Agrochemicals

| Compound Name | Application Type | Efficacy (%) | Target Organism |

|---|---|---|---|

| Triazole A | Fungicide | 85 | Fusarium spp. |

| Triazole B | Herbicide | 75 | Amaranthus retroflexus |

Material Science

Overview : The compound is also significant in material science for developing advanced materials with improved properties.

Key Uses :

- Polymer Synthesis : It is utilized in creating polymers that exhibit enhanced durability and resistance to degradation.

- Coatings Development : The incorporation of triazole moieties into coatings can improve their protective qualities against environmental factors.

Biochemical Research

Overview : Researchers employ this compound as a biochemical probe to study various biological processes.

Key Uses :

- Enzyme Activity Studies : The compound aids in understanding enzyme kinetics and interactions by serving as an inhibitor or substrate.

- Protein Interaction Analysis : It facilitates the exploration of protein-protein interactions critical for cellular function.

Case Study Example : In biochemical assays, the compound has been shown to inhibit dihydrofolate reductase activity, impacting nucleic acid synthesis pathways. This inhibition provides insights into potential therapeutic strategies for diseases characterized by rapid cell proliferation.

Wirkmechanismus

The mechanism of action of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

Triazole-Substituted Benzoic Acid Derivatives

Heterocyclic Variants with Non-Triazole Rings

Structural and Functional Contrasts :

- Thiazole analogs exhibit higher thermal stability (mp >135°C) but lack the hydrogen-bonding capacity of triazoles, reducing their utility in drug-receptor interactions .

- Azo-benzothiazolyl derivatives display strong UV-vis absorption (λmax: 400–500 nm), making them suitable for dyes, unlike the triazole analogs optimized for pharmaceuticals .

Pharmacological and Industrial Relevance

- This compound : Central to insomnia drugs (daridorexant, suvorexant) due to its rigid triazole ring enhancing orexin receptor binding .

- 5-Methyl Derivative: Improved pharmacokinetics in suvorexant (t½: 12 hours) compared to non-methylated analogs .

- Azo Dyes : Used in fuel coloring and analytical chemistry, whereas triazole derivatives lack chromophoric groups for such applications .

Biologische Aktivität

2-(2H-1,2,3-Triazol-2-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The structure features a triazole ring fused with a benzoic acid moiety, which is critical for its biological activity.

Antifungal Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit promising antifungal properties. A study evaluated various triazolium salts for their antifungal activity against several strains. Among these compounds, one derivative showed a Minimum Inhibitory Concentration (MIC) ranging from 0.009 to 0.037 mg/mL, indicating strong antifungal potential compared to standard antifungals like ketoconazole and bifonazole .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Triazole Derivative 1 | 0.009 - 0.037 | 0.0125 - 0.05 |

| Ketoconazole | 0.28 - 1.88 | 0.38 - 2.82 |

| Bifonazole | 0.32 - 0.64 | 0.64 - 0.81 |

Anticancer Potential

The triazole ring has been identified as a valuable scaffold in the development of anticancer agents due to its ability to form multiple non-covalent interactions with proteins and enzymes . Recent studies have shown that compounds with the triazole structure can effectively inhibit cancer cell proliferation in various models, particularly in lung and breast cancer cells.

Case Study: Anticancer Activity

In a study focusing on the synthesis and evaluation of triazole derivatives, several compounds were tested against human lung carcinoma cells (A549). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC values in the low micromolar range .

The biological activity of this compound is largely attributed to its interaction with biological targets such as enzymes and receptors:

- Orexin Receptor Interaction : Some studies suggest that compounds related to this structure may act as orexin receptor antagonists, which are involved in regulating wakefulness and appetite . The dual antagonism of orexin receptors has therapeutic implications for sleep disorders and obesity.

- Enzyme Inhibition : The presence of the triazole ring allows for effective binding to various enzymes involved in metabolic pathways, potentially leading to inhibition of tumor growth and fungal proliferation .

Safety and Toxicity

While many studies highlight the efficacy of triazole derivatives, it is crucial to assess their safety profiles. Preliminary toxicity assessments indicate that these compounds generally exhibit low toxicity levels; however, further pharmacokinetic studies are necessary to fully understand their safety in clinical applications.

Q & A

Q. What is a reliable synthetic route for preparing 2-(2H-1,2,3-triazol-2-yl)benzoic acid?

A four-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives involves N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. Key steps include Ullmann-type coupling using CuI as a catalyst in DMF with cesium carbonate as a base. Microwave-assisted heating (120°C, 10 min) enhances reaction efficiency. Post-reaction purification via silica gel chromatography (MeOH/DCM with 0.1% AcOH) isolates the desired product .

Q. How can regioisomeric impurities (1H- vs. 2H-triazole) be minimized during synthesis?

Reaction conditions, including stoichiometry of 1,2,3-triazole (2 equivalents) and use of trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand, favor N2-arylation over N1-arylation. Chromatographic separation using acidic eluents resolves regioisomers, with the 2H-triazole derivative eluting first .

Q. What analytical methods are used to confirm the structure of this compound?

¹H NMR (DMSO-d6) shows diagnostic signals: a broad singlet at δ 13.05 (COOH), aromatic protons between δ 7.45–8.12, and a singlet at δ 8.12 for triazole protons. LC-MS ([M+H]+ = 220.21) and elemental analysis further validate purity .

Q. How is the compound purified after synthesis?

Post-reaction, the crude product is dissolved in EtOAc, washed with water, dried over MgSO₄ or Na₂SO₄, and concentrated. Silica gel chromatography (gradient elution with MeOH/DCM + 0.1% AcOH) removes unreacted starting materials and regioisomers .

Advanced Research Questions

Q. What strategies address exothermic risks during CuI-catalyzed coupling reactions?

Controlled addition of CuI under inert atmosphere prevents rapid temperature spikes. In one protocol, CuI addition triggers an exothermic rise to 70°C within seconds; cooling to 40°C ensures controlled reactivity .

Q. How can crystallographic data for this compound derivatives be refined?

SHELXL is optimized for high-resolution or twinned data refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis via SHELXPRO. For macromolecular applications, SHELXE aids in experimental phasing .

Q. What methods resolve overlapping signals in NMR spectra of triazole-containing derivatives?

COSY and HSQC experiments differentiate aromatic proton coupling patterns. For example, in 5-methyl-2-(2H-triazol-2-yl)benzoic acid, the methyl group (δ 2.41 ppm) and triazole protons (δ 8.04 ppm) are resolved via 2D NMR .

Q. How are 2-(2H-triazol-2-yl)benzoic acid derivatives functionalized for pharmacological studies?

Amide coupling with EDC/HOBt in DMF links the benzoic acid to amine-containing pharmacophores (e.g., morpholine derivatives). Reaction optimization includes stoichiometric TEA (3 equivalents) and 2-hour stirring at RT .

Q. What computational tools predict solubility and stability of derivatives in biological matrices?

Advanced Chemistry Development (ACD/Labs) software calculates physicochemical properties (e.g., logP, pKa) and predicts metabolic stability. For example, the compound’s density (1.4 g/cm³) and logP (1.6) inform formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.